![molecular formula C10H17NO3 B6594044 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 897445-50-0](/img/structure/B6594044.png)

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

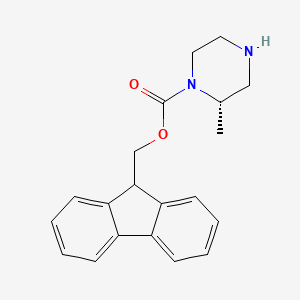

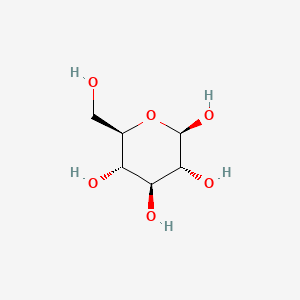

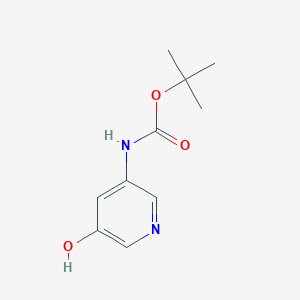

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane, also known as tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a chemical compound with the molecular formula C10H17NO3 . It has a molecular weight of 199.25 and appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 252.7±33.0 °C at 760 mmHg . The compound has a flash point of 106.6±25.4 °C .Scientific Research Applications

Synthesis and Chemical Properties

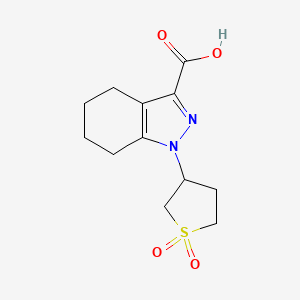

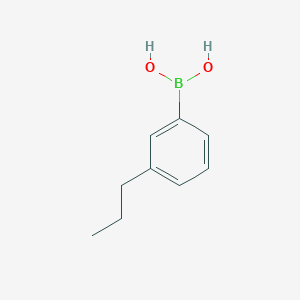

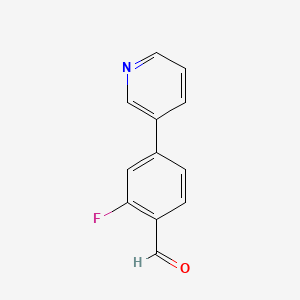

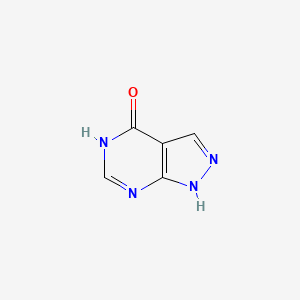

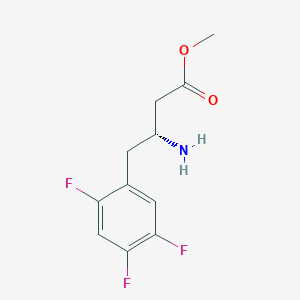

The chemical compound 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is of significant interest in synthetic organic chemistry due to its unique structural features, which make it a valuable intermediate in the synthesis of various biologically active molecules and peptidomimetics. Research has demonstrated its application in the synthesis of constrained amino acids and peptidomimetic structures, highlighting its versatility in drug discovery and medicinal chemistry.

Synthesis of Azabicyclo Hexane Derivatives : The compound has been utilized in the synthesis of 2-azabicyclo[3.1.0]hexane derivatives through rearrangements and cyclopropanation reactions. These derivatives serve as key intermediates in the synthesis of pharmacologically active compounds, showcasing the compound's role in expanding the toolkit for medicinal chemistry (Adamovskyi et al., 2014).

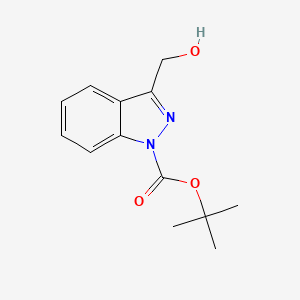

Transition State Analog Synthesis : Another notable application is in the synthesis of transition state analogs for enzyme inhibition studies. The azabicyclo hexane core has been effectively employed to mimic the transition states of glycosyltransferases, aiding in the development of inhibitors with potential therapeutic applications (Young & Horenstein, 2004).

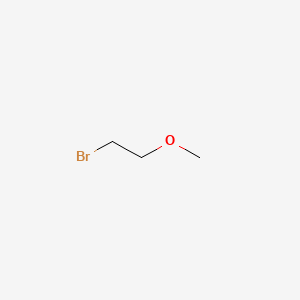

Cyclopropanation and Ring Expansion : Research also highlights its use in intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, leading to the formation of bicyclic amines. This process underscores the compound's utility in generating novel bicyclic structures with potential for further functionalization in organic synthesis (Gensini et al., 2002).

Peptidomimetic Applications : The structure of this compound allows for its application in the synthesis of peptidomimetics, such as constrained dipeptide β-turn mimetics. These mimetics are crucial for the development of novel therapeutic agents, as they can mimic the biological activity of peptides with improved stability and bioavailability (Wang, Xiong, & Hruby, 2001).

Mechanism of Action

Target of Action

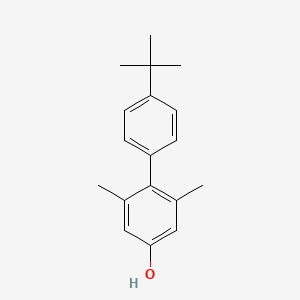

The primary targets of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Similar compounds have been found to act on various biological targets and are actively used in drug design .

Mode of Action

The exact mode of action of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31It’s known that similar compounds can initiate a cascade reaction, which includes the formation of 3-abh with rupture of aromaticity, followed by electrophilic vinylation of enol ether .

Biochemical Pathways

The specific biochemical pathways affected by 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Compounds with similar structures are often present in molecules capable of acting on various biological targets .

Result of Action

The molecular and cellular effects of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Similar compounds have been found to exhibit various biological activities, including inhibitory and anticancer effects .

Properties

IUPAC Name |

tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLFDQYCYNSXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN(CC1O2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)